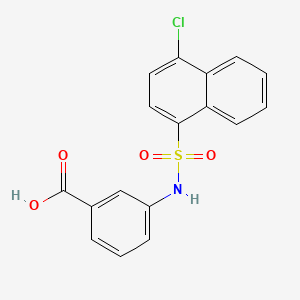3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid
CAS No.: 1018134-73-0
Cat. No.: VC7369849
Molecular Formula: C17H12ClNO4S
Molecular Weight: 361.8
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1018134-73-0 |
|---|---|
| Molecular Formula | C17H12ClNO4S |
| Molecular Weight | 361.8 |
| IUPAC Name | 3-[(4-chloronaphthalen-1-yl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C17H12ClNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21) |
| Standard InChI Key | KULMRMPKELUUKN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
3-(4-Chloronaphthalene-1-sulfonamido)benzoic acid is characterized by a benzoic acid group substituted at the 3-position with a sulfonamido linker attached to a 4-chloronaphthalene ring. The molecular formula is inferred as C₁₇H₁₁Cl₂NO₄S, with a molecular weight of approximately 396.3 g/mol . Key structural elements include:
-
Benzoic acid core: Provides carboxylic acid functionality, influencing solubility and potential biological interactions.
-
Sulfonamido bridge (-SO₂NH-): A common pharmacophore in diuretics and antimicrobial agents, contributing to hydrogen bonding and target binding .
-
4-Chloronaphthalene group: Enhances lipophilicity and may modulate electronic properties via the chlorine substituent .
Synthetic Pathways and Methodological Considerations
The synthesis of 3-(4-chloronaphthalene-1-sulfonamido)benzoic acid can be extrapolated from methods described for analogous sulfonamides . A plausible route involves three stages:
Sulfonation of Naphthalene
4-Chloronaphthalene-1-sulfonyl chloride is synthesized by reacting 4-chloronaphthalene with chlorosulfonic acid under controlled conditions. This step introduces the sulfonyl chloride group at the 1-position of the naphthalene ring .
Reaction conditions:
-
Temperature: 140–145°C
-
Reagent: Chlorosulfonic acid (excess)
-
Duration: 6–8 hours
Coupling with 3-Aminobenzoic Acid
The sulfonyl chloride intermediate is reacted with 3-aminobenzoic acid in a polar solvent (e.g., water or ethanol) in the presence of a base such as sodium hydroxide .
Example protocol:
-
Dissolve 3-aminobenzoic acid (1 equiv) in 50 mL ethanol.
-
Add 4-chloronaphthalene-1-sulfonyl chloride (1.1 equiv) dropwise at 0–5°C.
-
Adjust pH to 8–9 using NaOH.
-
Stir for 4–6 hours at room temperature.
-
Acidify with acetic acid to precipitate the product.
Purification and Characterization
The crude product is recrystallized from aqueous ethanol and characterized via melting point analysis, NMR, and mass spectrometry. Analogous compounds exhibit melting points in the range of 165–232°C, depending on substituents .
Physicochemical Properties
While experimental data for the target compound are scarce, properties can be inferred from structural analogs:
| Property | Value/Range | Source |
|---|---|---|
| Solubility | Moderate in polar solvents (water, ethanol) | |
| Melting Point | Estimated 180–220°C | |
| logP | ~3.5 (indicative of moderate lipophilicity) | Calculated |
The chlorine atom and naphthalene system likely enhance membrane permeability compared to simpler benzamide derivatives .
Research Directions and Applications
Future studies should prioritize:
-
Synthesis optimization: Improving yield and purity using greener solvents.
-
In vitro screening: Assessing carbonic anhydrase inhibition and diuretic efficacy.
-
Structural analogs: Modifying the naphthalene substituent to explore structure-activity relationships.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume